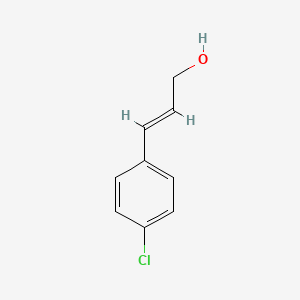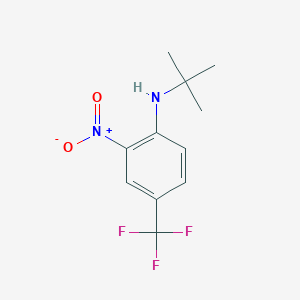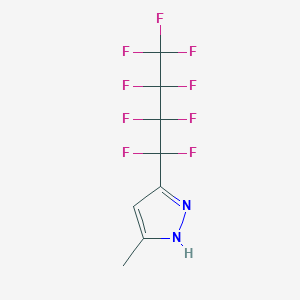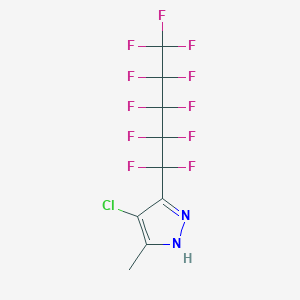![molecular formula C9H10Cl2O B3031384 1-Chloro-4-[(2-chloroethoxy)methyl]benzene CAS No. 29904-52-7](/img/structure/B3031384.png)
1-Chloro-4-[(2-chloroethoxy)methyl]benzene
Overview
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can involve electrooxidative chlorination, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a 72% yield using a two-layer solvent system and acids like HCl, H2SO4, and H3PO4 . This method could potentially be adapted for the synthesis of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Structural characterizations of chlorinated aromatic compounds are often performed using X-ray diffraction and theoretical calculations, as demonstrated for 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene . The molecular structure of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" could similarly be elucidated using these techniques to determine its crystalline form and molecular geometry.
Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo various chemical reactions. For instance, 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring can be synthesized and used as intermediates for oxygen-functionalized aromatic compounds . The reactivity of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" could be explored in the context of forming oxygen-functionalized derivatives or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds can be studied through spectroscopic methods and computational predictions. For example, the electronic and excited state properties of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol were investigated using density functional theory and solvation effects were considered . The properties of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" could be analyzed using similar approaches to understand its reactivity, stability, and potential applications.
Scientific Research Applications
Antimicrobial Applications
- Monoterpenes as Antimicrobial Agents: A study focuses on p-Cymene, a monoterpene similar in structure to chlorinated benzene compounds, highlighting its antimicrobial properties among other biological activities. It underscores the urgent need for new antimicrobial substances and suggests that similar compounds, potentially including chlorinated benzenes, could have applications in treating communicable diseases or in biomedical applications as antimicrobial agents (Marchese et al., 2017).
Antioxidant Properties
- Chromones and Derivatives as Radical Scavengers: Research on chromones, which are benzopyran derivatives, points to their significant antioxidant properties. This indicates that structurally related compounds, including chlorinated benzenes, could be explored for their capacity to neutralize active oxygen species and mitigate cell impairment, suggesting potential in disease prevention (Yadav et al., 2014).
Environmental Remediation
- Chlorobenzenes in Soil Remediation: Chlorobenzenes' environmental fate and potential remediation strategies are discussed, highlighting the environmental risks due to their toxicity and persistence. This suggests that research into chlorinated compounds, including the specific chloroethoxy-methyl benzene, could be significant for developing soil decontamination methods (Brahushi et al., 2017).
Supramolecular Chemistry
- Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry: The versatility of benzene-1,3,5-tricarboxamide (BTA) is emphasized for its applications ranging from nanotechnology to biomedical applications. This illustrates the broad utility of benzene derivatives in supramolecular chemistry, suggesting a potential research interest for chlorinated benzene derivatives in similar applications (Cantekin et al., 2012).
Green Chemistry
- Methane Conversion via Oxidative Methylation: Discusses the use of methane for catalytic methylation of aromatic compounds, highlighting green chemistry perspectives. This suggests that compounds like 1-Chloro-4-[(2-chloroethoxy)methyl]benzene could play a role in developing environmentally friendly chemical processes (Adebajo, 2007).
properties
IUPAC Name |
1-chloro-4-(2-chloroethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWIKOZQHFAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952359 | |
| Record name | 1-Chloro-4-[(2-chloroethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[(2-chloroethoxy)methyl]benzene | |
CAS RN |
29904-52-7 | |
| Record name | NSC11266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-[(2-chloroethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



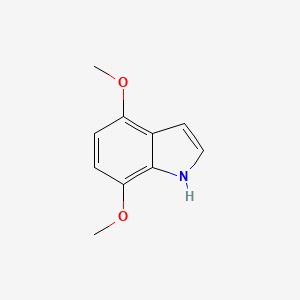
![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)
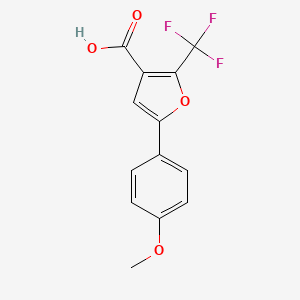
![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)
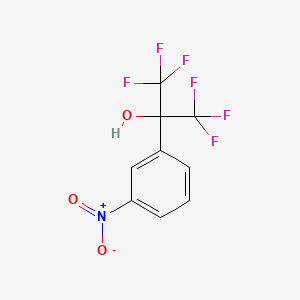
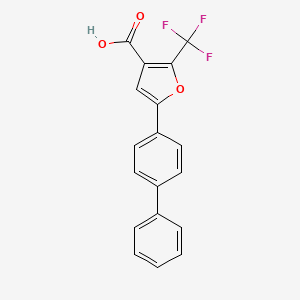
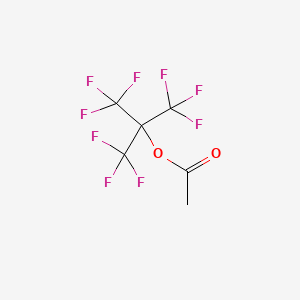
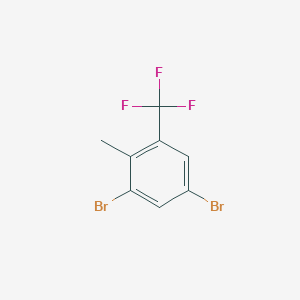
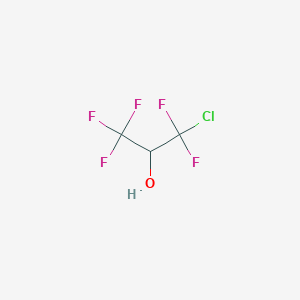
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)
